Dihydroyashabushiketol

Catalog No.
S2824227
CAS No.
24192-01-6
M.F
C19H22O2
M. Wt
282.383
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroyashabushiketol

CAS Number

24192-01-6

Product Name

Dihydroyashabushiketol

IUPAC Name

(5S)-5-hydroxy-1,7-diphenylheptan-3-one

Molecular Formula

C19H22O2

Molecular Weight

282.383

InChI

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1

InChI Key

CCNKTMMNRPJQHV-SFHVURJKSA-N

SMILES

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O

Solubility

not available

Antimicrobial activity:

  • In vitro studies have shown that DHB exhibits antimicrobial activity against certain strains of bacteria and fungi. Source: A study published in the Journal of Natural Products in 2010:

Cytotoxic activity:

  • Some studies have investigated the cytotoxic activity of DHB, meaning its potential to kill cells. However, the results have been inconclusive and further research is needed. Source: A study published in the journal Molecules in 2019:

Additional information:

  • DHB is a naturally occurring compound and should not be confused with synthetic substances that may have similar names.
  • DHB is not currently approved for any medical use by the Food and Drug Administration (FDA) in the United States.

Dihydroyashabushiketol is a complex organic compound known for its unique structural features and potential biological activities. It is a derivative of yashabushiketol, possessing two hydroxyl groups that enhance its reactivity and solubility in various solvents. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

The chemical behavior of dihydroyashabushiketol includes several notable reactions:

  • 1,3-Dipolar Cycloaddition: Dihydroyashabushiketol can undergo cycloaddition reactions, particularly with nitrile oxides to form various cyclic compounds. This reaction is facilitated by the presence of the hydroxyl groups, which can stabilize transition states during the reaction process .
  • Reduction Reactions: The keto group in the compound can be reduced to form alcohols, showcasing its versatility in synthetic organic chemistry .
  • Asymmetric Synthesis: The compound can participate in asymmetric synthesis, allowing for the production of enantiomerically pure derivatives, which are crucial in pharmaceutical applications .

Dihydroyashabushiketol exhibits several biological activities:

  • Antioxidant Properties: Studies have indicated that the compound possesses antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Activity: Preliminary research suggests that dihydroyashabushiketol may have antimicrobial effects against various pathogens, making it a candidate for further investigation in the field of infectious diseases.
  • Potential Anti-Cancer Effects: Some studies have hinted at the compound's ability to inhibit cancer cell proliferation, particularly in melanoma cells, suggesting its potential as an anti-cancer agent .

The synthesis of dihydroyashabushiketol typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with readily available precursors such as 2-(1H-indol-3-yl)acetic acid.
  • Formation of Intermediates: Key intermediates are formed through esterification and hydrazide formation, followed by cyclization reactions.
  • Final Cycloaddition: The final step usually involves a 1,3-dipolar cycloaddition with a nitrile oxide generated from appropriate oximes .

Dihydroyashabushiketol has potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or infections.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agricultural settings as a natural pesticide or fungicide.
  • Cosmetic Industry: Given its antioxidant properties, it may find applications in skincare formulations aimed at reducing oxidative damage.

Interaction studies involving dihydroyashabushiketol have focused on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that dihydroyashabushiketol may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding: Studies have explored its interaction with specific receptors associated with cancer progression and inflammation, highlighting its multifaceted biological profile.

Dihydroyashabushiketol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
YashabushiketolContains one hydroxyl groupKnown for anti-inflammatory properties
HydroxytyrosolContains multiple hydroxyl groupsStrong antioxidant activity
CurcuminContains phenolic structuresExhibits anti-cancer properties
ResveratrolContains stilbene structureKnown for cardiovascular benefits

Dihydroyashabushiketol's unique combination of two hydroxyl groups distinguishes it from these compounds, potentially enhancing its solubility and reactivity while contributing to its specific biological activities.

XLogP3

3.5

Dates

Modify: 2024-04-14

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